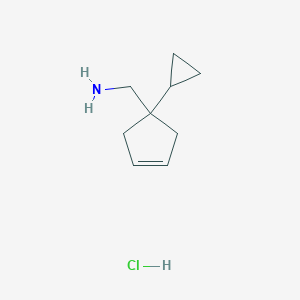![molecular formula C9H14ClF3O2S B2389841 [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride CAS No. 2580217-92-9](/img/structure/B2389841.png)
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride” is a chemical compound with the molecular formula C9H14ClF3O2S and a molecular weight of 278.71. It is used for pharmaceutical testing and is part of the advancements in chemical technologies that have enabled scientists to develop new chemical compounds for various applications in scientific research and industry.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-7(2-4-8)5-9(11,12)13/h7-8H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Mechanism of Action
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a sulfonyl chloride that reacts with various nucleophiles, such as amines, alcohols, and thiols. The reaction between this compound and nucleophiles is typically carried out in the presence of a base, such as triethylamine. The reaction results in the formation of a sulfonamide, which is a useful functional group in organic synthesis.
Biochemical and Physiological Effects
This compound is not used as a drug, and therefore, information related to drug usage, dosage, and side effects are not applicable. However, this compound is known to be a strong irritant and can cause skin and eye irritation. It is also toxic if ingested or inhaled and can cause respiratory distress.
Advantages and Limitations for Lab Experiments
The advantages of using [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride in lab experiments are its versatility and ease of use. This compound is a stable reagent that can be stored at room temperature for extended periods. It is also easy to handle and can be used in a wide range of organic synthesis reactions. However, this compound is a toxic and hazardous reagent that requires careful handling and disposal.
Future Directions
There are several future directions for the use of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride in scientific research. One area of interest is the development of new synthetic methodologies using this compound. Another area of interest is the use of this compound in the synthesis of new chiral compounds for use in the pharmaceutical industry. Additionally, the development of new applications for this compound, such as in the synthesis of new materials, is an area of active research. Finally, the development of safer and more environmentally friendly methods for the synthesis and use of this compound is an important area of research.
Synthesis Methods
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is synthesized by reacting cyclohexylmagnesium bromide with 2,2,2-trifluoroethyl methanesulfonate. The reaction takes place at room temperature and the product is obtained by distillation. The yield of the reaction is typically around 80%.
Scientific Research Applications
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is used in various organic synthesis reactions. It is a versatile reagent that can be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. This compound is also used in the synthesis of chiral compounds, which are important in the pharmaceutical industry. This compound is used in the synthesis of compounds such as 2,2,2-trifluoroethylaziridine, which is a potent anticancer agent.
properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-4-2-1-3-7(8)5-9(11,12)13/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZLZWYSAYWVGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)



![3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2389764.png)

![9-(3,5-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389770.png)
![1-[(4-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2389771.png)
![(5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2389772.png)
![2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B2389773.png)
![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)

![(E)-methyl 2-(2-((2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2389779.png)
